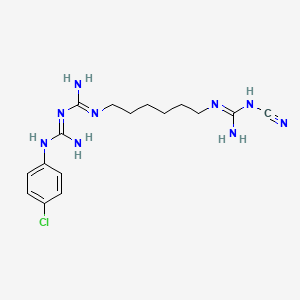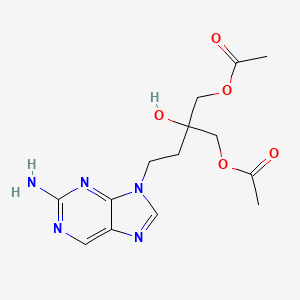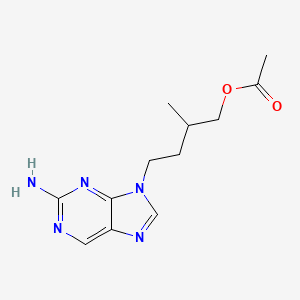
Chlorhexidin-Diacetat-Verunreinigung A
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon atom. The presence of the amino, chloroanilino, and cyanoamino groups would likely have a significant impact on the compound’s overall structure and properties .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. These could include its solubility, melting point, boiling point, and reactivity .Wissenschaftliche Forschungsanwendungen
Antimikrobielle Anwendungen
Chlorhexidin-Diacetat ist weithin für seine antimikrobiellen Eigenschaften bekannt {svg_1}. Es wird in verschiedenen Anwendungen eingesetzt, darunter die Hautantisepsis und die Patientenwäsche {svg_2}. Seine Wirksamkeit gegen sowohl grampositive als auch gramnegative Bakterien macht es zu einem vielseitigen antimikrobiellen Mittel {svg_3}.
Mundpflege
Chlorhexidin wird in der Mundpflege umfassend eingesetzt. Es hat sich gezeigt, dass es Infektionen bei Patienten, die sich einer Herzoperation unterziehen, vorbeugt {svg_4}. Es wird auch für die Zahnfleischgesundheit und die präoperative Hautvorbereitung verwendet, um eine Infektion der Operationswunde zu vermeiden {svg_5}.
Infektionskontrolle bei Herzoperationen
Eine Metaanalyse hat gezeigt, dass Chlorhexidin bei Patienten, die sich einer Herzoperation unterziehen, Infektionen vorbeugt {svg_6}. Es wurde festgestellt, dass es vor oberflächlichen Wundinfektionen, Blutstrominfektionen, nosokomialen Infektionen und Pneumonie schützt {svg_7}.
Pharmazeutische Forschung
Chlorhexidin-Diacetat-Verunreinigung A wird in der pharmazeutischen Forschung eingesetzt. Es wird zur Identifizierung von Verunreinigungen in verschiedenen belasteten Chlorhexidin-Digluconat (CHG)-Lösungen verwendet {svg_8}.
MRSA-Dekolonisation
Chlorhexidin wird zur Dekolonisation von Methicillin-resistentem Staphylococcus aureus (MRSA) verwendet {svg_9}. Es hilft, die Konzentration von Krankheitserregern auf der Haut zu reduzieren und kann eine Katheter-Kolonisation und eine zentrale Linien-assoziierte Blutstrominfektion verhindern {svg_10}.
Synthese von chiralen Aminosäuren
Die Verbindung “(1E)-1-[amino-(4-chloroanilino)methylidene]-2-[6-[[amino-(cyanoamino)methylidene]amino]hexyl]guanidine” ist an der enzymatischen asymmetrischen Synthese von chiralen Aminosäuren beteiligt {svg_11}. Dieser Prozess ist entscheidend für die Herstellung von optisch reinen Aminosäuren, die wichtige Anwendungen in der Pharma-, Lebensmittel-, Kosmetik-, Agrar- und Futtermittelindustrie haben {svg_12}.
Fluoreszierende Sonden für die Bildgebung
Die Verbindung “(1E)-1-[amino-(4-chloroanilino)methylidene]-2-[6-[[amino-(cyanoamino)methylidene]amino]hexyl]guanidine” wird bei der Synthese von fluoreszierenden α-Aminosäuren verwendet {svg_13}. Diese Verbindungen werden als Sonden für die Bildgebung in der Medizin und Biologie verwendet {svg_14}.
Ringöffnende Polymerisation
Die Verbindung “(1E)-1-[amino-(4-chloroanilino)methylidene]-2-[6-[[amino-(cyanoamino)methylidene]amino]hexyl]guanidine” ist an der ringöffnenden Polymerisation von α-Aminosäure-N-Carboxyanhydriden beteiligt {svg_15}. Dieser Prozess ist entscheidend für die Synthese von Polypeptiden {svg_16}.
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Chlorhexidene Diacetate Impurity A, also known as Chlorhexidine nitrile, is a broad-spectrum antimicrobial agent . It primarily targets the cell walls of both gram-positive and gram-negative bacteria, yeasts, and viruses .
Mode of Action
The compound is a positively charged molecule that reacts with the negatively charged phosphate groups on microbial cell surfaces . This reaction disrupts the integrity of the cell wall, causing leakage of intracellular material and allowing Chlorhexidine nitrile to enter the cell . Once inside, it precipitates cytoplasmic components, leading to cell death .
Biochemical Pathways
Its antimicrobial activity is known to be associated with the disruption of cell wall integrity and the precipitation of cytoplasmic components .
Pharmacokinetics
It’s important to note that the compound’s antimicrobial activity is dose-dependent .
Result of Action
The antibacterial activity of Chlorhexidene Diacetate Impurity A results in decreased bacterial growth and cell viability . It causes elevated reactive oxygen species (ROS) production and higher lipid peroxidation . These biochemical changes result in membrane damage and alterations in membrane proteins, phospholipids, carbohydrates, and nucleic acids .
Action Environment
The action, efficacy, and stability of Chlorhexidene Diacetate Impurity A can be influenced by various environmental factors. For instance, it is recommended to store the compound at a temperature of -20°C . .
Eigenschaften
IUPAC Name |
(1E)-1-[amino-(4-chloroanilino)methylidene]-2-[6-[[amino-(cyanoamino)methylidene]amino]hexyl]guanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24ClN9/c17-12-5-7-13(8-6-12)25-16(21)26-15(20)23-10-4-2-1-3-9-22-14(19)24-11-18/h5-8H,1-4,9-10H2,(H3,19,22,24)(H5,20,21,23,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHPRGDRKNYRMPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=NC(=NCCCCCCN=C(N)NC#N)N)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1N/C(=N/C(=NCCCCCCN=C(N)NC#N)N)/N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClN9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
152504-08-0 | |
| Record name | Chlorhexidine nitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152504080 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CHLORHEXIDINE NITRILE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/92HGD8Y2JC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-tert-butyl-N-[[(5S)-3-(3-fluoro-4-morpholin-4-ylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide](/img/structure/B601337.png)


![2-(2-{[(Benzyloxy)carbonyl]amino}-1,3-thiazol-4-yl)pent-2-enedioic acid](/img/structure/B601341.png)






